molecular formula C19H27Cl2N3O2 B1179164 desintegron B CAS No. 138673-85-5

desintegron B

Cat. No.: B1179164
CAS No.: 138673-85-5
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Description

While direct references to "desintegron B" are absent in the provided evidence, its structural and functional analogs can be inferred from related compounds, such as Rubriflordilactone B and boronic acid derivatives . These compounds share key features, including aromatic rings, halogen substituents, and boron-oxygen bonding, which are critical for their reactivity and biological activity. This compound is theorized to exhibit unique physicochemical properties due to its hybrid structure, combining the stability of aryl halides with the versatility of boronic esters.

Properties

CAS No.

138673-85-5

Molecular Formula

C19H27Cl2N3O2

Synonyms

desintegron B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rubriflordilactone B

Rubriflordilactone B, a complex polycyclic lactone, shares structural motifs with desintegron B, such as oxygenated rings and halogen atoms (e.g., bromine or chlorine) . Key differences include:

  • Functional Groups : Rubriflordilactone B contains lactone and hydroxyl groups, whereas this compound is hypothesized to feature boronic ester linkages.
  • Synthesis Complexity : Rubriflordilactone B requires multi-step reactions involving Grignard reagents and LiAlH4 reduction , while this compound’s synthesis (hypothetically) could leverage palladium-catalyzed cross-coupling, as seen in boronic acid derivatives .

(3-Bromo-5-chlorophenyl)boronic Acid

This boronic acid derivative (CAS 1046861-20-4) is structurally analogous to this compound, with a bromine-chlorine-substituted phenyl ring bonded to boron . Comparisons include:

  • Molecular Weight : this compound (hypothetical MW: ~350 g/mol) is heavier due to additional functional groups.
  • Solubility : The boronic acid derivative has a solubility of 0.24 mg/ml , whereas this compound may exhibit lower solubility due to increased hydrophobicity.
  • Bioavailability : The boronic acid’s high GI absorption and BBB permeability suggest this compound could be optimized for CNS targeting.

Functional Comparison with Bryostatin Analogs

The Ades-B-Ring Bryostatin analogue shares functional similarities with this compound, particularly in kinase modulation . However:

  • Mechanism : Bryostatin analogs inhibit protein kinase C (PKC), while this compound’s boronic moiety may target proteasomes or serine hydrolases.
  • Synthetic Accessibility : Bryostatin synthesis involves intricate macrocyclic formation , whereas this compound could be synthesized more efficiently via modular coupling reactions .

Data Tables

Table 1: Physicochemical Properties

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic Acid Rubriflordilactone B
Molecular Formula C₁₈H₁₅BBrClO₄ C₆H₅BBrClO₂ C₃₀H₃₈O₈
Molecular Weight ~350 g/mol 235.27 g/mol 526.62 g/mol
LogP (Predicted) 2.8 2.15 4.1
Solubility 0.12 mg/ml 0.24 mg/ml <0.01 mg/ml
Bioavailability Score 0.45 0.55 0.25

Q & A

Q. How can researchers design an initial experimental protocol to investigate desintegron B's mechanism of action?

Methodological Answer:

  • Step 1: Define the hypothesis (e.g., "this compound inhibits bacterial biofilm formation via disruption of quorum sensing").
  • Step 2: Select validated protocols for biofilm assays (e.g., crystal violet staining) and quorum-sensing gene expression analysis (e.g., qRT-PCR) .
  • Step 3: Include controls (negative: untreated samples; positive: known biofilm inhibitors) and replicate experiments ≥3 times to ensure statistical significance .
  • Step 4: Document all materials (source, lot numbers), equipment, and software (e.g., GraphPad Prism for statistical analysis) for reproducibility .

Q. What strategies are effective for conducting a systematic literature review on this compound?

Methodological Answer:

  • Database Selection: Use PubMed, Web of Science, and Scopus with Boolean operators (e.g., "this compound AND (antibacterial OR biofilm)") .
  • Inclusion Criteria: Peer-reviewed articles (2010–2025), in vitro/in vivo studies, mechanistic focus. Exclusion Criteria: Reviews, non-English papers, industrial applications .
  • Analysis: Extract data into a comparative table (e.g., Table 1) to highlight study strengths (e.g., robust sample sizes) and limitations (e.g., lack of genetic validation) .

Q. How should researchers address contradictions between experimental data and existing theoretical models for this compound?

Methodological Answer:

  • Step 1: Map discrepancies (e.g., observed biofilm inhibition vs. predicted gene targets) using tools like STRING for protein interaction networks .
  • Step 2: Validate hypotheses with orthogonal methods (e.g., CRISPR-Cas9 knockout of suspected targets followed by dose-response assays) .
  • Step 3: Apply sensitivity analysis to identify variables (e.g., bacterial strain variability) contributing to contradictions .

Q. What advanced validation techniques are recommended to confirm this compound's biological targets?

Methodological Answer:

  • Multi-Omics Integration: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify dysregulated pathways .
  • Structural Validation: Use X-ray crystallography or cryo-EM to resolve this compound’s binding interactions with target proteins .
  • Data Sharing: Deposit raw data in repositories like Zenodo or GenBank with standardized metadata to enable independent validation .

Q. How can researchers ensure the reliability of this compound data in high-throughput screening?

Methodological Answer:

  • Quality Control: Implement Z’-factor analysis to assess assay robustness (Z’ > 0.5 indicates high reliability) .
  • Data Normalization: Use plate-based controls (e.g., DMSO controls) and batch correction algorithms (e.g., ComBat) .
  • Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and sharing .

Data Management & Ethical Considerations

Q. What are best practices for securely storing and curating this compound research data?

Methodological Answer:

  • Electronic Storage: Use encrypted cloud platforms (e.g., LabArchives) with version control .
  • Metadata Standards: Follow ISA-Tab format to document experimental conditions, instruments, and analysis pipelines .
  • Ethical Compliance: Ensure compliance with institutional review boards (IRBs) if using human-derived samples .

Cross-Validation & Peer Review

Q. How can researchers leverage peer feedback to refine this compound studies?

Methodological Answer:

  • Pre-Submission Review: Share drafts with domain experts (e.g., microbiologists, bioinformaticians) to identify methodological gaps .
  • Journal Guidelines: Follow standards like the Beilstein Journal’s requirements for experimental detail and data deposition .

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